molecular formula C12H15NO2 B13332257 Methyl 3-(cyclobutylamino)benzoate

Methyl 3-(cyclobutylamino)benzoate

Cat. No.: B13332257
M. Wt: 205.25 g/mol
InChI Key: NPGGHCXOFPZKPC-UHFFFAOYSA-N
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Description

Methyl 3-(cyclobutylamino)benzoate is an organic compound with the molecular formula C12H15NO2 It is an ester derivative of benzoic acid, where the ester group is substituted with a cyclobutylamino group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclobutylamino)benzoate typically involves the esterification of 3-(cyclobutylamino)benzoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

3-(cyclobutylamino)benzoic acid+methanolacid catalystMethyl 3-(cyclobutylamino)benzoate+water\text{3-(cyclobutylamino)benzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(cyclobutylamino)benzoic acid+methanolacid catalyst​Methyl 3-(cyclobutylamino)benzoate+water

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, solid acid catalysts such as zirconium or titanium-based catalysts can be used to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclobutylamino)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form 3-(cyclobutylamino)benzoic acid and methanol.

    Nitration: Electrophilic aromatic substitution can introduce nitro groups into the benzene ring.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used under reflux conditions.

    Nitration: A mixture of concentrated nitric acid and sulfuric acid is commonly used.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is effective for reducing nitro groups.

Major Products

    Hydrolysis: 3-(cyclobutylamino)benzoic acid and methanol.

    Nitration: Methyl 3-(cyclobutylamino)-4-nitrobenzoate.

    Reduction: Methyl 3-(cyclobutylamino)-4-aminobenzoate.

Scientific Research Applications

Methyl 3-(cyclobutylamino)benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of Methyl 3-(cyclobutylamino)benzoate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the detailed mechanisms and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the cyclobutylamino group.

    Ethyl benzoate: Similar to methyl benzoate but with an ethyl ester group.

    Propyl benzoate: Another ester derivative with a propyl group.

Uniqueness

Methyl 3-(cyclobutylamino)benzoate is unique due to the presence of the cyclobutylamino group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 3-(cyclobutylamino)benzoate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)9-4-2-7-11(8-9)13-10-5-3-6-10/h2,4,7-8,10,13H,3,5-6H2,1H3

InChI Key

NPGGHCXOFPZKPC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC2CCC2

Origin of Product

United States

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